

An In-depth Technical Guide to the Chemical Properties of Calcium Periodate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium periodate*

Cat. No.: *B12715432*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium periodate is an inorganic compound that exists in various hydrated and anhydrous forms. It is a potent oxidizing agent owing to the iodine atom being in its highest +7 oxidation state. This property makes it a valuable reagent in various chemical syntheses and analytical applications. This technical guide provides a comprehensive overview of the chemical properties of **calcium periodate**, including its synthesis, reactivity, and potential applications in the pharmaceutical sciences.

Physicochemical Properties

Calcium periodate is typically a white crystalline solid. Its properties can vary depending on its hydration state. The most common forms are the anhydrous salt ($\text{Ca}(\text{IO}_4)_2$) and various hydrates, with the tetrahydrate being a well-characterized form.^[1]

Table 1: Quantitative Physicochemical Data of **Calcium Periodate**

Property	Value	Form	Notes
Molecular Formula	$\text{Ca}(\text{IO}_4)_2$ or Ca_2O_8	Anhydrous	[1] [2]
$\text{Ca}(\text{IO}_4)_2 \cdot 4\text{H}_2\text{O}$	Tetrahydrate		
Molecular Weight	421.88 g/mol	Anhydrous	[1] [2]
493.94 g/mol	Tetrahydrate		
Appearance	White crystalline solid/powder	Both	[1]
Solubility in Water	0.8 g/100 mL at 20 °C	Not specified	[1]
Melting Point	Decomposes before melting	Both	
Density	N/A	Data not available in reviewed literature.	
Thermal Stability	Dehydrates between 40-100 °C	Hydrated forms	[1]
Decomposes to calcium iodate ($\text{Ca}(\text{IO}_3)_2$) at elevated temperatures	Anhydrous	Specific decomposition temperature not consistently reported.	

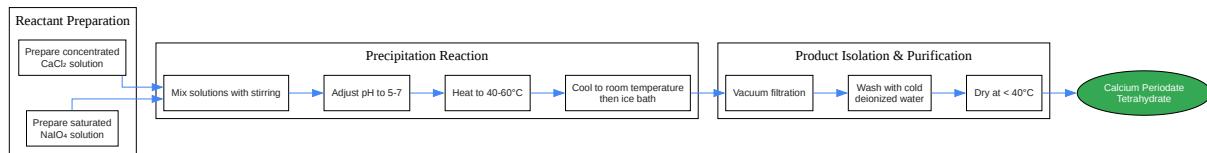
Synthesis of Calcium Periodate

Calcium periodate can be synthesized through several methods, primarily involving precipitation reactions.

Precipitation from Sodium Periodate and Calcium Chloride

A common laboratory-scale synthesis involves the reaction of aqueous solutions of sodium periodate (NaIO_4) and calcium chloride (CaCl_2). The less soluble **calcium periodate** precipitates out of the solution.

Experimental Protocol: Synthesis of Calcium Periodate Tetrahydrate


Materials:

- Sodium periodate (NaIO4)
- Calcium chloride (CaCl2)
- Deionized water
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
- Buchner funnel and filter paper
- Beakers and stirring apparatus
- Drying oven

Procedure:

- Prepare a saturated solution of sodium periodate in deionized water.
- Prepare a concentrated solution of calcium chloride in deionized water.
- While stirring, slowly add the calcium chloride solution to the sodium periodate solution. A white precipitate of **calcium periodate** will form.
- Adjust the pH of the mixture to slightly acidic to neutral (pH 5-7) using dilute HCl or NaOH to optimize precipitation.
- Gently heat the mixture to 40-60 °C while stirring to enhance reaction kinetics and promote crystallization.
- Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
- Collect the precipitate by vacuum filtration using a Buchner funnel.

- Wash the precipitate with cold deionized water to remove soluble impurities like sodium chloride.
- Dry the collected **calcium periodate** tetrahydrate in a drying oven at a temperature below 40 °C to prevent dehydration.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **calcium periodate** tetrahydrate.

Reactivity and Chemical Properties

Oxidizing Properties

The periodate ion (IO_4^-) is a powerful oxidizing agent. **Calcium periodate** can participate in various oxidation reactions, including the cleavage of vicinal diols (the Malaprade reaction), the oxidation of sulfides to sulfoxides and sulfones, and the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1]

Thermal Decomposition

Hydrated forms of **calcium periodate** lose water of crystallization upon heating, typically between 40 °C and 100 °C.[1] At higher temperatures, anhydrous **calcium periodate** decomposes to form calcium iodate ($\text{Ca}(\text{IO}_3)_2$) and oxygen gas. The exact temperature for this decomposition is not well-defined in the literature but is expected to be at elevated temperatures.

Analytical Methods

The purity and concentration of **calcium periodate** can be determined by various analytical techniques, with iodometric titration being a classic and reliable method.

Experimental Protocol: Iodometric Titration of Calcium Periodate

Principle: Periodate ions (IO_4^-) react with an excess of iodide ions (I^-) in an acidic solution to liberate iodine (I_2). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution using a starch indicator.

Reactions:

- $\text{IO}_4^- + 7\text{I}^- + 8\text{H}^+ \rightarrow 4\text{I}_2 + 4\text{H}_2\text{O}$
- $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$

Materials:

- **Calcium periodate** sample
- Potassium iodide (KI)
- Sulfuric acid (H_2SO_4), dilute solution
- Standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (e.g., 0.1 M)
- Starch indicator solution
- Erlenmeyer flask, burette, and pipettes

Procedure:

- Accurately weigh a sample of **calcium periodate** and dissolve it in deionized water in a volumetric flask.
- Pipette a known volume of the **calcium periodate** solution into an Erlenmeyer flask.

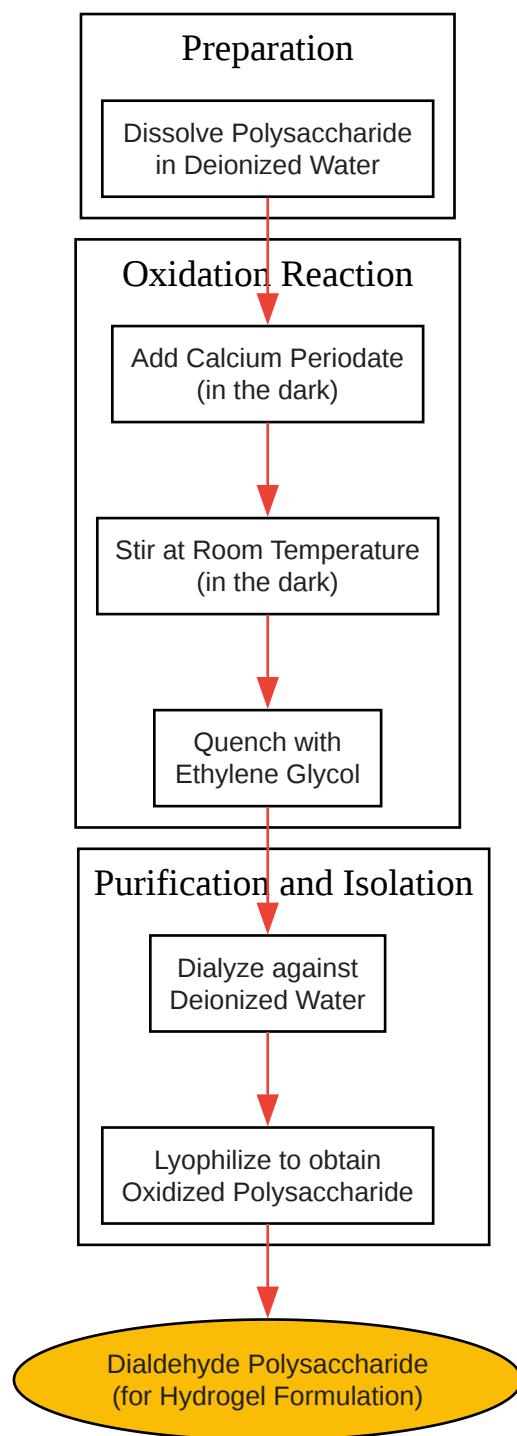
- Add an excess of potassium iodide solution to the flask.
- Acidify the solution by adding a sufficient amount of dilute sulfuric acid. The solution will turn a dark brown color due to the formation of iodine.
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
- Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise with vigorous swirling until the blue color disappears, indicating the endpoint.
- Record the volume of sodium thiosulfate solution used.
- Calculate the concentration of **calcium periodate** in the original sample based on the stoichiometry of the reactions.

Applications in Pharmaceutical Sciences

The strong oxidizing and specific cleavage properties of periodates make them useful in drug development, particularly in the modification of biomolecules and the synthesis of drug delivery systems.

Polysaccharide Modification for Drug Delivery

Periodate oxidation is a key method for modifying polysaccharides such as alginate, chitosan, and dextran.^[3] The Malaprade reaction selectively cleaves the vicinal diol groups present in the sugar rings to form reactive aldehyde functionalities. These aldehyde groups can then be used to crosslink the polysaccharides, often with amine-containing molecules, to form hydrogels. These hydrogels can be designed as controlled-release drug delivery systems. While sodium periodate is commonly cited, **calcium periodate** can also be used as the oxidizing agent.


Experimental Protocol: General Procedure for Polysaccharide Oxidation using Calcium Periodate

Materials:

- Polysaccharide (e.g., sodium alginate)
- **Calcium periodate**
- Deionized water
- Ethylene glycol (to quench the reaction)
- Dialysis tubing
- Lyophilizer

Procedure:

- Dissolve the polysaccharide in deionized water to form a solution of the desired concentration.
- In the dark (as periodate is light-sensitive), add a calculated amount of **calcium periodate** to the polysaccharide solution with stirring. The molar ratio of periodate to sugar monomer units will determine the degree of oxidation.
- Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 6-24 hours).
- Quench the reaction by adding an excess of ethylene glycol, which will consume any remaining periodate.
- Purify the oxidized polysaccharide by dialysis against deionized water for several days to remove unreacted reagents and by-products.
- Lyophilize the dialyzed solution to obtain the dried, oxidized polysaccharide.

[Click to download full resolution via product page](#)

Caption: Workflow for the oxidation of polysaccharides using **calcium periodate**.

Safety and Handling

Calcium periodate is a strong oxidizing agent and should be handled with care. It can cause fire or explosion in contact with combustible materials. It is also an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from combustible materials.

Conclusion

Calcium periodate is a versatile inorganic compound with significant potential in both chemical synthesis and pharmaceutical applications. Its strong oxidizing properties, particularly its ability to selectively cleave vicinal diols, make it a valuable tool for the modification of complex organic molecules like polysaccharides. Further research into the specific applications of **calcium periodate** in drug delivery and development is warranted. It is important to note that while the general properties and reactions of periodates are well-documented, specific quantitative data and detailed protocols for **calcium periodate** are less common in the literature. The information provided in this guide is based on the available scientific literature and should be used in conjunction with standard laboratory safety practices. No information regarding the direct involvement of **calcium periodate** in cellular signaling pathways was identified in the reviewed literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 2. usptechologies.com [usptechologies.com]
- 3. scite.ai [scite.ai]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Calcium Periodate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12715432#chemical-properties-of-calcium-periodate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com